molecular formula C9H8ClNOS B13960913 5-Chloro-6-methoxy-2-methylbenzo[d]thiazole

5-Chloro-6-methoxy-2-methylbenzo[d]thiazole

Katalognummer: B13960913
Molekulargewicht: 213.68 g/mol
InChI-Schlüssel: HJQWCDPMZRICNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-6-methoxy-2-methylbenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methoxy-2-methylbenzo[d]thiazole can be achieved through several synthetic pathways. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-chloro-2-methylbenzothiazole with methoxy-containing reagents under controlled temperature and pressure can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-6-methoxy-2-methylbenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

5-Chloro-6-methoxy-2-methylbenzo[d]thiazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Chloro-6-methoxy-2-methylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methylbenzothiazole: Shares a similar core structure but lacks the chlorine and methoxy substituents.

    5-Chloro-2-methylbenzothiazole: Similar structure but without the methoxy group.

    6-Methoxy-2-methylbenzothiazole: Similar structure but without the chlorine group

Uniqueness

5-Chloro-6-methoxy-2-methylbenzo[d]thiazole is unique due to the presence of both chlorine and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its potential as a versatile compound in various scientific and industrial applications .

Eigenschaften

Molekularformel

C9H8ClNOS

Molekulargewicht

213.68 g/mol

IUPAC-Name

5-chloro-6-methoxy-2-methyl-1,3-benzothiazole

InChI

InChI=1S/C9H8ClNOS/c1-5-11-7-3-6(10)8(12-2)4-9(7)13-5/h3-4H,1-2H3

InChI-Schlüssel

HJQWCDPMZRICNG-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC(=C(C=C2S1)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.